molecular formula C12H18N2O B3022428 1-(4-Methoxyphenyl)piperidin-4-amine CAS No. 259663-88-2

1-(4-Methoxyphenyl)piperidin-4-amine

Cat. No.: B3022428
CAS No.: 259663-88-2
M. Wt: 206.28 g/mol
InChI Key: LLQPZJOXQGVEEQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperidin-4-amine is an organic compound with the molecular formula C12H18N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxyphenyl group attached to the piperidine ring

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other substances. Additionally, this compound has been observed to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. By binding to specific receptors, this compound can modulate the release and uptake of neurotransmitters, thereby affecting neuronal communication and function. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to receptor proteins, which can either activate or inhibit downstream signaling pathways. This binding can lead to changes in the activity of enzymes, such as kinases and phosphatases, which are involved in the phosphorylation and dephosphorylation of proteins. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as alterations in receptor sensitivity and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others may be inactive and excreted from the body. The interaction with cytochrome P450 enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can cross cell membranes via passive diffusion or be actively transported by specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine, followed by reductive amination. The reaction typically occurs under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process begins with the preparation of 4-methoxybenzyl chloride, which is then reacted with piperidine under controlled conditions. The resulting intermediate is subjected to reductive amination, followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(4-Methoxyphenyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)piperidin-4-amine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)piperidin-4-amine: Similar structure but with the methoxy group in a different position, leading to different chemical and biological properties.

    1-(2-Methoxyphenyl)piperidin-4-amine: Another isomer with distinct properties due to the position of the methoxy group.

    Piperidine derivatives: Various piperidine derivatives with different substituents exhibit a wide range of activities and applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQPZJOXQGVEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259663-88-2
Record name 1-(4-methoxyphenyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(4-methoxy-phenyl)-piperidin-4-one oxime (4.55 g, 20.6 mmol), “Red-Al®” (70% in toluene, 23.4 ml) and toluene (10 ml) was heated at 140° for 2 h. After cooling, the reaction mixture was poured on H2O (100 ml). Extraction of the solution with CH2Cl2, drying of the organic layer, evaporation of the solvent and purification of the residue by chromatography (SiO2, CH2Cl2—MeOH—aq. NH3 140:10:1) gave 1-(4-methoxy-phenyl)-piperidin-4-yl-amine (3.5 g, 89%, white crystals, MS: m/e=207.2 (M+H+)).
Quantity
4.55 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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